molecular formula C14H10ClFO3 B3389894 3-chloro-4-[(3-fluorophenyl)methoxy]benzoic Acid CAS No. 943114-50-9

3-chloro-4-[(3-fluorophenyl)methoxy]benzoic Acid

Cat. No.: B3389894
CAS No.: 943114-50-9
M. Wt: 280.68 g/mol
InChI Key: RIRZJNDLDRPHJF-UHFFFAOYSA-N
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Description

3-Chloro-4-[(3-fluorophenyl)methoxy]benzoic acid is an organic compound characterized by the presence of a chloro group, a fluorophenyl group, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-[(3-fluorophenyl)methoxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chlorobenzoic acid and 3-fluorophenol.

    Etherification Reaction: The 3-fluorophenol is reacted with 3-chlorobenzoic acid in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether linkage.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the benzoic acid moiety to its corresponding carboxylate form.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

    Oxidation Products: The primary oxidation product is the carboxylate salt of the benzoic acid derivative.

Chemistry:

Biology and Medicine:

    Pharmaceuticals: Due to its structural features, this compound can serve as a building block for the synthesis of bioactive molecules, potentially leading to new therapeutic agents.

Industry:

    Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-chloro-4-[(3-fluorophenyl)methoxy]benzoic acid exerts its effects depends on its specific application. In catalytic processes, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-[(3-fluorophenyl)methoxy]benzoic acid stands out due to the presence of both chloro and fluorophenyl groups, which confer unique reactivity and potential for diverse applications in synthesis and material science.

Properties

IUPAC Name

3-chloro-4-[(3-fluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-12-7-10(14(17)18)4-5-13(12)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRZJNDLDRPHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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